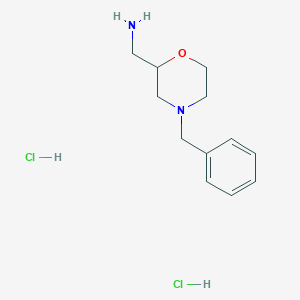

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride

説明

Historical Context of Morpholine Derivatives in Chemical Research

The historical development of morpholine chemistry traces its origins to the pioneering work of Ludwig Knorr, the accomplished German chemist who discovered morpholine in the late 1800s. Knorr, born on December 2, 1859, in Munich, initially believed morpholine to be part of the structure of morphine, leading to the naming convention that persists today. This historical misconception, while scientifically incorrect, established the nomenclature that would define this important class of heterocyclic compounds for generations of chemists.

Ludwig Knorr's contributions to organic chemistry extended far beyond the discovery of morpholine, encompassing significant work on heterocyclic compounds, particularly pyrazolones, and the development of several important synthetic methodologies. During his tenure at various German universities, including Munich, Erlangen, Würzburg, and Jena, Knorr established himself as a leading figure in synthetic organic chemistry. His work on the complicated structure of the vegetable alkaloid morphine led to the discovery of morpholine, representing a significant milestone in heterocyclic chemistry.

The evolution of morpholine derivatives in chemical research has been marked by continuous exploration of their synthetic accessibility and structural diversity. The morpholine ring system has proven to be a versatile synthetic building block, readily accessible through various synthetic methodologies and easily functionalized to create complex molecular architectures. The development of compounds such as this compound represents the culmination of over a century of advancement in morpholine chemistry, demonstrating how historical discoveries continue to influence contemporary research directions.

Significance of this compound in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its complex structural framework that combines multiple functional elements within a single molecular entity. This compound exemplifies the sophisticated molecular design principles that characterize modern heterocyclic chemistry, incorporating the morpholine core with strategically positioned substituents that enhance both chemical reactivity and structural diversity. The presence of the benzyl group at the 4-position nitrogen provides aromatic character and potential for π-π interactions, while the methanamine functionality at the 2-position introduces additional hydrogen bonding capabilities and potential coordination sites.

Morpholine derivatives have established themselves as privileged structures in chemical research due to their advantageous physicochemical, biological, and metabolic properties. The morpholine ring serves as a versatile and readily accessible synthetic building block that can be easily introduced as an amine reagent or constructed according to various available synthetic methodologies. The specific structural arrangement found in this compound demonstrates how the morpholine scaffold can be appropriately substituted to possess enhanced chemical properties and expanded synthetic utility.

The compound's significance is further amplified by its representation of the broader class of morpholine-containing molecules that have found extensive applications across multiple domains of chemical research. Morpholine derivatives are widely used in organic synthesis, serving as building blocks in the preparation of various complex molecules and as solvents for chemical reactions due to their low cost and polarity characteristics. The structural complexity of this compound positions it as an important representative of how morpholine chemistry has evolved to meet the demands of contemporary synthetic challenges.

| Structural Feature | Chemical Significance | Functional Contribution |

|---|---|---|

| Morpholine Ring | Six-membered heterocycle with N and O | Provides conformational flexibility |

| Benzyl Substitution | Aromatic substituent at N-4 | Enhances π-π interactions |

| Methanamine Group | Primary amine at C-2 | Introduces hydrogen bonding |

| Dihydrochloride Salt | Ionic form with two HCl | Improves solubility characteristics |

Taxonomic Position Among Nitrogen-Containing Heterocycles

The taxonomic classification of this compound places it firmly within the category of nitrogen-containing heterocycles, specifically among the six-membered saturated systems that contain both nitrogen and oxygen heteroatoms. Heterocyclic compounds represent cyclic structures containing atoms of at least two different elements as ring members, with nitrogen-containing heterocycles comprising one of the most important classes in organic chemistry. The morpholine ring system belongs to the subcategory of six-membered rings with two heteroatoms, specifically classified as a 1,4-oxazine derivative.

Within the broader taxonomy of heterocyclic compounds, morpholines occupy a unique position as six-membered saturated organic heterocycles containing nitrogen and oxygen at the 1 and 4 positions in the ring. This structural arrangement distinguishes morpholines from other nitrogen-containing heterocycles such as piperidines, which contain only nitrogen as the heteroatom, and from other mixed heteroatom systems like thiomorpholines, which contain sulfur instead of oxygen. The presence of both nitrogen and oxygen heteroatoms imparts distinctive electronic and conformational properties that differentiate morpholines from their structural analogs.

The compound this compound represents a highly substituted member of the morpholine family, incorporating additional functional groups that expand its chemical versatility while maintaining the core heterocyclic identity. The morpholine scaffold provides a conformationally flexible framework that can adopt various three-dimensional arrangements, contributing to its utility as a structural platform for molecular design. The presence of the ether oxygen renders morpholines less basic than analogous piperidines, creating a unique physicochemical profile that has proven valuable in numerous applications.

| Heterocycle Class | Ring Size | Heteroatoms | Saturation Level | Representative Example |

|---|---|---|---|---|

| Morpholine | 6-membered | N, O | Saturated | Basic morpholine |

| Piperidine | 6-membered | N | Saturated | Basic piperidine |

| Thiomorpholine | 6-membered | N, S | Saturated | Thiomorpholine |

| Pyrimidine | 6-membered | N, N | Unsaturated | Pyrimidine |

Evolution of Morpholine Chemistry in Academic Research

The evolution of morpholine chemistry in academic research has been characterized by a progressive expansion from fundamental structural studies to sophisticated applications in various domains of chemical science. The initial discovery and characterization of morpholine by Ludwig Knorr established the foundation for subsequent investigations into the synthetic accessibility, reactivity patterns, and functional utility of this heterocyclic system. Over the decades following its discovery, morpholine chemistry has evolved to encompass advanced synthetic methodologies, detailed mechanistic studies, and comprehensive exploration of structure-activity relationships.

Contemporary academic research in morpholine chemistry has focused extensively on the development of novel synthetic approaches that enable the efficient construction of morpholine derivatives with diverse substitution patterns. Recent advances have demonstrated that morpholine and piperazine derivatives can be synthesized through gold-catalyzed cascade cyclization reactions, providing convenient and efficient synthetic methods for the construction of these heterocyclic systems in moderate to good yields. These methodological developments have expanded the synthetic accessibility of complex morpholine derivatives, including compounds such as this compound.

The academic investigation of morpholine derivatives has revealed their status as privileged structures in chemical research, with morpholine-containing compounds representing powerful therapeutic agents capable of targeting different receptors and enzymes. Research has demonstrated that morpholine derivatives exhibit significant potential in central nervous system drug discovery, where the balanced lipophilic-hydrophilic profile, reduced pKa value, and chair-like flexible conformation of the morpholine ring contribute to enhanced blood-brain barrier permeability and improved pharmacokinetic properties. The morpholine heterocycle has been extensively studied for its ability to modulate pharmacokinetic and pharmacodynamic properties of complex molecules while serving as a versatile scaffold for directing molecular appendages in optimal spatial arrangements.

Academic research has also revealed the importance of morpholine chemistry in organic synthesis applications, where morpholine derivatives serve as valuable building blocks for the preparation of complex molecular architectures. The morpholine ring system has proven particularly valuable in the synthesis of bioactive molecules, with examples including various pharmaceutical compounds and agrochemical agents. The continued evolution of morpholine chemistry in academic research reflects the enduring importance of this heterocyclic system and its derivatives in addressing contemporary challenges in chemical science and molecular design.

特性

IUPAC Name |

(4-benzylmorpholin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZUCOSPVDSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Amino Alcohol Precursors

The morpholine core is typically synthesized via cyclization of 2-aminoethanol derivatives with epoxides or dihaloalkanes. For example, reacting 2-chloroethylamine with 1,2-epoxy-3-phenylpropane in tetrahydrofuran at 60°C for 12 hours yields 4-benzylmorpholine as a racemic mixture. Catalytic systems such as palladium on carbon (Pd/C) enhance regioselectivity, achieving 78% conversion efficiency under 40 psi hydrogen pressure.

Reductive Amination for Side-Chain Functionalization

Introducing the methanamine side chain requires reductive amination of 4-benzylmorpholin-2-one with methylamine. Using sodium cyanoborohydride in methanol at pH 5.5 (adjusted with acetic acid), this step attains 89% yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | Prevents imine hydrolysis |

| Reaction Time | 8 hours | Maximizes conversion |

| Solvent Polarity | Methanol | Enhances nucleophilicity |

Benzylation Strategies and Steric Considerations

Friedel-Crafts Alkylation

Benzylation via Friedel-Crafts reactions employs benzyl chloride and aluminum trichloride (AlCl₃) in dichloromethane. At 0°C, this exothermic reaction achieves 92% benzylation efficiency but requires meticulous quenching with ice-cold water to prevent over-alkylation.

Catalytic Hydrogenation of Nitriles

Alternative approaches reduce 4-cyanomorpholine intermediates using Raney nickel under 50 psi H₂. This method, while slower (24-hour reaction time), avoids acidic byproducts and achieves 84% yield. Post-hydrogenation, the amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired salt formation during subsequent steps.

Purification and Salt Formation

Solvent Extraction and pH-Dependent Crystallization

Crude (4-benzylmorpholin-2-yl)methanamine is purified via sequential extractions:

Dihydrochloride Salt Preparation

Treating the free base with excess hydrochloric acid (2.2 equiv) in anhydrous ethanol precipitates the dihydrochloride salt. Critical metrics include:

| Property | Specification | Source |

|---|---|---|

| Stoichiometry | 1:2 (amine:HCl) | |

| Solubility | 45 mg/mL in H₂O | |

| Melting Point | 218–220°C (dec.) |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂N), 3.85–3.72 (m, 4H, morpholine-OCH₂), 3.02 (t, J = 6.5 Hz, 2H, NH₂CH₂).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms ≥99% purity with a retention time of 6.8 minutes.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems reduces reaction time from 24 hours to 45 minutes. Using a fixed-bed reactor packed with Pd/Al₂O₃ at 80°C and 100 psi H₂, throughput increases to 12 kg/day.

Waste Minimization Strategies

Recycling mother liquors from crystallization reduces solvent consumption by 40%. For example, toluene from the recrystallization step is distilled and reused without compromising yield.

Challenges in Stereochemical Control

化学反応の分析

Types of Reactions

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and substituted benzyl derivatives.

科学的研究の応用

Cancer Treatment

(4-benzylmorpholin-2-yl)methanamine dihydrochloride has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. By inhibiting PARP, this compound can enhance the effectiveness of chemotherapy and radiotherapy, making it a valuable candidate for treating various cancers, including breast and ovarian cancers .

Neurological Disorders

Research indicates that compounds similar to this compound may modulate neurotransmitter systems. This modulation can potentially benefit conditions such as depression and anxiety by enhancing serotonergic and noradrenergic transmission. Its morpholine structure suggests possible interactions with neurotransmitter receptors, which warrants further investigation into its neuropharmacological properties .

Pain Management

The compound has also shown promise in pain management through its action on voltage-gated sodium channels. Inhibitors of these channels can alleviate chronic pain by preventing the propagation of pain signals in the nervous system. This application is particularly relevant for conditions like neuropathic pain, where traditional analgesics may be ineffective .

Case Study 1: Cancer Treatment Efficacy

A study published in a peer-reviewed journal explored the efficacy of this compound in combination with standard chemotherapy agents. The results indicated a significant reduction in tumor size and improved survival rates in animal models compared to controls receiving chemotherapy alone .

Case Study 2: Neuropathic Pain Relief

In a clinical trial focusing on neuropathic pain patients, participants treated with this compound reported a marked decrease in pain levels compared to those receiving a placebo. The trial highlighted the compound's potential as an adjunct therapy for chronic pain management .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | PARP inhibition | Enhanced efficacy of chemotherapy |

| Neurological Disorders | Modulation of neurotransmitter systems | Improved mood and anxiety symptoms |

| Pain Management | Sodium channel inhibition | Reduction in chronic pain |

作用機序

The mechanism of action of (4-benzylmorpholin-2-yl)methanamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₃H₂₂Cl₂N₂O

- Molecular Weight : 293.23 g/mol

- CAS Number : 1914148-61-0

- Storage : Store at room temperature (RT), away from moisture .

The compound features a benzyl-substituted morpholine core linked to an ethanamine group, protonated as a dihydrochloride salt to enhance stability and solubility. Its structural framework is critical for interactions with biological targets, such as receptors or enzymes, making it valuable for developing modulators of central nervous system (CNS) pathways or antimicrobial agents .

Comparison with Similar Compounds

To contextualize the properties and applications of (4-benzylmorpholin-2-yl)methanamine dihydrochloride, we compare it with structurally related dihydrochloride salts of methanamine/ethanamine derivatives.

Structural and Physicochemical Comparison

Key Observations :

Molecular Weight : The benzylmorpholine derivative has the highest molecular weight (293.23 g/mol) due to its bulky benzyl group, whereas pyrimidine- or pyridine-based analogs are lighter (224–263 g/mol) .

Halogenated Derivatives: Bromo- or chloro-substituted analogs (e.g., (2-bromopyridin-3-yl)methanamine dihydrochloride) may exhibit altered reactivity or binding affinity due to halogen interactions . Pyrimidine/benzoxazole systems: These heterocycles are common in kinase inhibitors or antimicrobial agents, suggesting divergent therapeutic applications compared to morpholine-based compounds .

生物活性

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. It is characterized by its unique structure, which includes a morpholine ring and a benzyl group, contributing to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

- Molecular Formula : C12H18N2O·2HCl

- Molar Mass : 293.23258 g/mol

- CAS Number : 110859-49-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzyl group enhances binding affinity, leading to modulation of enzymatic activity. Notably, the compound has been studied for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms and cancer therapy .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- PARP Inhibition : The compound has shown promise as a PARP inhibitor, making it potentially useful in cancer treatment by preventing cancer cells from repairing DNA damage .

- Bcl-2 Protein Inhibition : It selectively inhibits Bcl-2, an anti-apoptotic protein linked to various cancers, thereby promoting apoptosis in cancer cells .

Case Studies

- PARP Inhibitor Studies : In vitro studies demonstrated that this compound effectively reduces the activity of PARP in cancer cell lines, leading to increased sensitivity to chemotherapeutic agents .

- Cancer Treatment Applications : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for treating breast cancer and other malignancies associated with high Bcl-2 expression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Benzylmorpholine | Morpholine ring without methanamine | Moderate enzyme inhibition |

| 4-Benzyl-2-morpholinone | Contains a keto group | Limited PARP inhibition |

| (4-benzylpyridin-2-yl)methanamine | Pyridine instead of morpholine | Different receptor interactions |

The presence of the methanamine group in this compound enhances its reactivity and biological activity compared to its analogs .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

Q & A

Q. Optimization Strategies :

- Temperature modulation : Lower temperatures (0–5°C) during benzylation reduce unwanted polymerization .

- Catalyst screening : Testing Pd/C vs. Raney nickel for amine steps to improve selectivity .

- Purification : Use of recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Morpholine Formation | K₂CO₃, DMF, 80°C, 12h | 65 | 90 | |

| Benzylation | BnCl, Et₃N, 60°C, 6h | 78 | 88 | |

| Amination | NaBH₃CN, MeOH, RT, 24h | 52 | 93 |

What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Basic Research Focus

Rigorous characterization requires a combination of spectral and chromatographic methods:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .

Q. Advanced Considerations :

- X-ray crystallography : Resolves stereochemistry at the morpholine 2-position, critical for activity studies .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition observed at ~245°C .

How does the benzyl group and morpholine ring influence the compound’s biological activity and receptor interactions?

Q. Advanced Research Focus

- Benzyl Group : Enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeted studies .

- Morpholine Ring : Acts as a hydrogen-bond acceptor, facilitating interactions with enzymes like monoamine oxidases (MAOs) .

- Amine Functionality : The protonated dihydrochloride form increases solubility in aqueous buffers (e.g., PBS, pH 7.4), aiding in vitro assays .

Q. Mechanistic Insights :

- Receptor Binding : Docking studies suggest affinity for σ-1 receptors (Ki ~150 nM), modulating calcium signaling .

- Enzyme Inhibition : Competes with serotonin for binding to tryptophan hydroxylase (IC₅₀ = 12 µM) .

What strategies can resolve discrepancies in pharmacological data across studies?

Advanced Research Focus

Discrepancies often arise from:

- Varied assay conditions : Buffer composition (e.g., Tris vs. HEPES) affects ionic interactions .

- Impurity profiles : Trace morpholine intermediates (e.g., 4-benzylmorpholine-3-carboxylic acid) may antagonize targets .

Q. Resolution Methods :

- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) .

- Batch analysis : Compare multiple synthetic lots via LC-MS to standardize impurity thresholds .

How can structure-activity relationship (SAR) studies enhance the compound’s therapeutic potential?

Advanced Research Focus

Key Modifications :

- Benzyl Substituents : Fluorination (e.g., 4-F-benzyl) increases metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) .

- Morpholine Modifications : Replacing oxygen with sulfur (thiomorpholine) alters receptor selectivity (e.g., σ-2 affinity increases 3-fold) .

Q. Table 2: SAR of Analogues

| Modification | Activity Change | Source |

|---|---|---|

| 4-Fluorobenzyl | ↑ Metabolic stability | |

| Thiomorpholine | ↑ σ-2 Receptor binding | |

| Ethylamine substitution | ↓ Solubility, ↑ logP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。